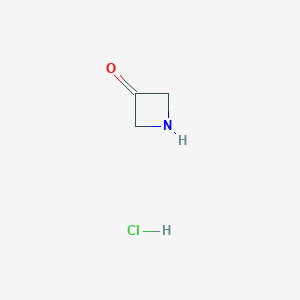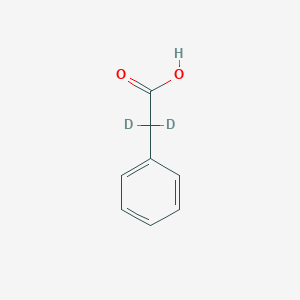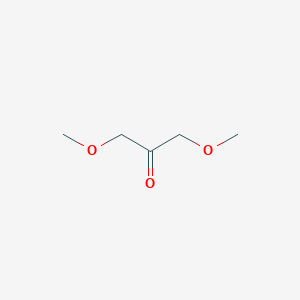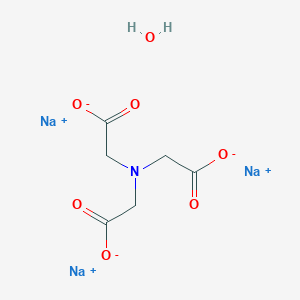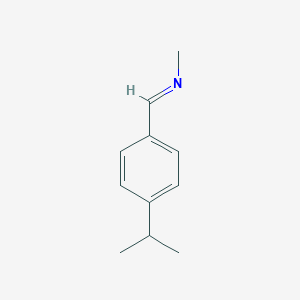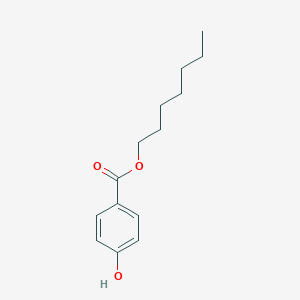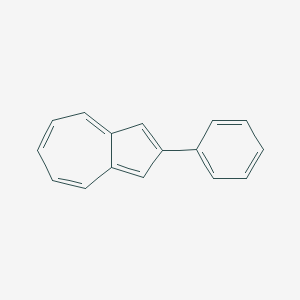
Azulene, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azulene, 2-phenyl- is a naturally occurring organic compound that belongs to the class of bicyclic aromatic hydrocarbons. It is known for its characteristic blue color and its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. Azulene, 2-phenyl- has been studied extensively due to its unique chemical and physical properties, making it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of azulene, 2-phenyl- is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. Azulene, 2-phenyl- has also been shown to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemische Und Physiologische Effekte
Azulene, 2-phenyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), two enzymes involved in inflammation. Azulene, 2-phenyl- has also been shown to scavenge free radicals and inhibit lipid peroxidation, two processes involved in oxidative stress. Additionally, azulene, 2-phenyl- has been shown to exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
Azulene, 2-phenyl- has several advantages for lab experiments. It is readily available and can be synthesized using simple methods. It is also relatively stable and can be stored for long periods without degradation. However, azulene, 2-phenyl- has some limitations for lab experiments. It is highly reactive and can undergo various chemical reactions, making it difficult to isolate and purify. Additionally, azulene, 2-phenyl- is sensitive to light and can undergo photoisomerization, which can complicate experiments.
Zukünftige Richtungen
There are several future directions for research on azulene, 2-phenyl-. One potential direction is the development of new drugs based on azulene, 2-phenyl-. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases. Another potential direction is the development of new materials based on azulene, 2-phenyl-. It has been shown to exhibit unique electronic and optical properties, making it a promising candidate for the development of new materials for electronic and optical applications. Additionally, further research is needed to elucidate the mechanism of action of azulene, 2-phenyl- and to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, azulene, 2-phenyl- is a promising organic compound with potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It has been extensively studied for its unique chemical and physical properties, as well as its potential therapeutic properties. Further research is needed to fully understand the mechanism of action of azulene, 2-phenyl- and to explore its potential applications in other fields.
Synthesemethoden
Azulene, 2-phenyl- can be synthesized through various methods, including thermal isomerization, photoisomerization, and electrochemical reduction. The most common method for synthesizing azulene, 2-phenyl- is through the acid-catalyzed isomerization of 1,2-dihydroazulene. This reaction involves the protonation of the double bond followed by a ring expansion to form azulene, 2-phenyl-.
Wissenschaftliche Forschungsanwendungen
Azulene, 2-phenyl- has been extensively studied for its potential application in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the development of new drugs. Azulene, 2-phenyl- has also been investigated for its potential application in material science. It has been shown to exhibit unique electronic and optical properties, making it a promising candidate for the development of new materials.
Eigenschaften
CAS-Nummer |
19227-07-7 |
|---|---|
Produktname |
Azulene, 2-phenyl- |
Molekularformel |
C16H12 |
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
2-phenylazulene |
InChI |
InChI=1S/C16H12/c1-3-7-13(8-4-1)16-11-14-9-5-2-6-10-15(14)12-16/h1-12H |
InChI-Schlüssel |
VUKMMANDBUENJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=CC3=C2 |
Andere CAS-Nummern |
19227-07-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



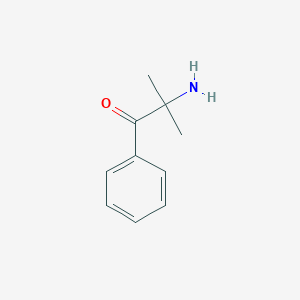
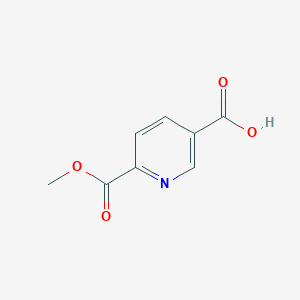
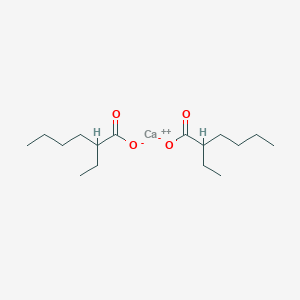
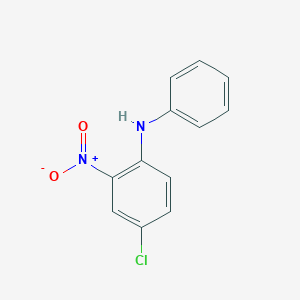
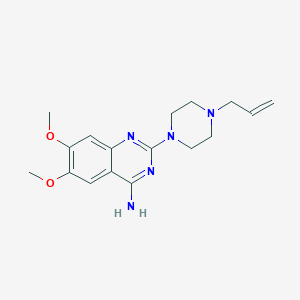
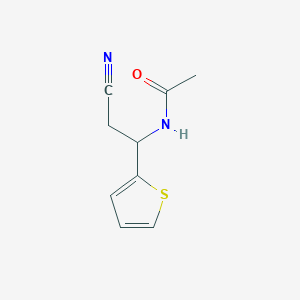
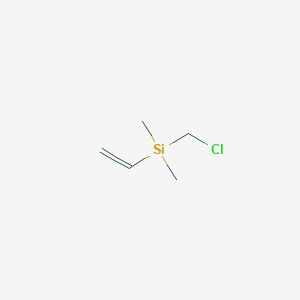
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
